molecular formula C20H12F3N3OS2 B10980422 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B10980422
M. Wt: 431.5 g/mol
InChI Key: QNAIODIQDKFPSE-UHFFFAOYSA-N
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Description

4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex heterocyclic compound. This molecule features a unique tricyclic structure incorporating phenyl, thiophene, and trifluoromethyl groups, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as phenyl-substituted thiophene and trifluoromethylated intermediates can be reacted in the presence of catalysts like Lewis acids or bases to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic heterocycles and their potential as building blocks for more complex molecules.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as anti-inflammatory or antimicrobial effects. Research into these properties can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with biological targets. Its unique structure may allow it to bind selectively to specific enzymes or receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stable tricyclic core and functionalizable groups.

Mechanism of Action

The mechanism by which 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene and phenyl rings may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-13-thiophen-2-yl-11-(methyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-phenyl-13-thiophen-2-yl-11-(chloromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: Contains a chloromethyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C20H12F3N3OS2

Molecular Weight

431.5 g/mol

IUPAC Name

4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C20H12F3N3OS2/c21-20(22,23)13-9-11(12-7-4-8-28-12)14-15-16(29-19(14)24-13)18(27)26-17(25-15)10-5-2-1-3-6-10/h1-9,17,25H,(H,26,27)

InChI Key

QNAIODIQDKFPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)(F)F)C5=CC=CS5

Origin of Product

United States

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